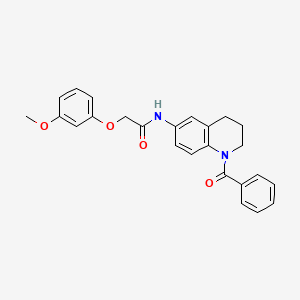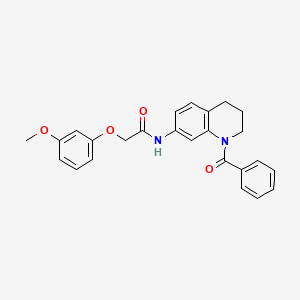![molecular formula C25H21N7O4 B6561454 2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one CAS No. 920185-10-0](/img/structure/B6561454.png)
2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one is an intriguing chemical entity known for its complex structure and potential applications in various scientific fields. The combination of chromenone, piperazine, and triazolopyrimidine motifs makes it a valuable candidate for studies in medicinal chemistry, particularly for its possible biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials and Reagents:
3-methoxyphenyl derivative
4H-chromen-4-one
Piperazine-1-carbonyl chloride
Appropriate solvents and catalysts
Step-by-Step Synthesis:
Formation of Triazolopyrimidine Core: The 3-methoxyphenyl derivative reacts with hydrazine and formamide to form a triazolopyrimidine core under reflux conditions.
Introduction of Piperazine: The triazolopyrimidine intermediate is further reacted with piperazine-1-carbonyl chloride in the presence of a base to form the piperazine-linked triazolopyrimidine.
Coupling with Chromenone: Finally, the chromenone moiety is coupled with the piperazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods:
Large-scale production typically involves optimizing the reaction conditions for yield and purity, such as temperature control, solvent choice, and reaction time adjustments. Industrial processes might use continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation:
The compound can undergo oxidative reactions primarily at the chromenone and piperazine moieties.
Common oxidizing agents include hydrogen peroxide and peracids.
Oxidation products often involve the formation of carbonyl and hydroxyl groups.
Reduction:
Reduction reactions can target the triazolopyrimidine core.
Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major products include reduced triazole rings and amine derivatives.
Substitution:
Nucleophilic substitution reactions can occur at the piperazine ring.
Typical reagents are alkyl halides or sulfonates under basic conditions.
Substitution products vary with the nature of the nucleophile used.
Common Reagents and Conditions:
Solvents like dimethyl sulfoxide (DMSO), acetonitrile, or tetrahydrofuran (THF).
Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Bases such as triethylamine or sodium hydroxide.
Major Products Formed:
Derivatives with modified functional groups on the chromenone or piperazine rings, such as hydroxyl, carbonyl, or substituted amine groups.
Scientific Research Applications
Chemistry:
Utilized as a building block for synthesizing other complex organic molecules.
Studied for its ability to participate in diverse chemical reactions.
Biology and Medicine:
Investigated for potential anticancer, anti-inflammatory, and antimicrobial activities.
Functions as a molecular probe to study biological pathways and target proteins.
Industry:
Used in material science research to explore new polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways Involved:
The compound interacts with specific enzymes and receptors involved in signaling pathways.
It may inhibit certain kinases or proteases, affecting cellular processes such as proliferation and apoptosis.
Molecular docking studies suggest binding affinity to active sites of target proteins.
Comparison with Similar Compounds
The compound's unique combination of chromenone, triazolopyrimidine, and piperazine makes it distinct from simpler derivatives like 4H-chromen-4-one or basic piperazine compounds.
Similar compounds include:
3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
2-{4-[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
The uniqueness of this compound lies in its multifaceted structure, offering a rich platform for scientific exploration.
Properties
IUPAC Name |
2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O4/c1-35-17-6-4-5-16(13-17)32-24-22(28-29-32)23(26-15-27-24)30-9-11-31(12-10-30)25(34)21-14-19(33)18-7-2-3-8-20(18)36-21/h2-8,13-15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDKVTKNLCNHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6561381.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561393.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6561396.png)
![2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561398.png)
![N-(3-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide](/img/structure/B6561401.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6561412.png)
![7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6561419.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561430.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561435.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6561442.png)

![methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561467.png)
![7-(3-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6561470.png)
